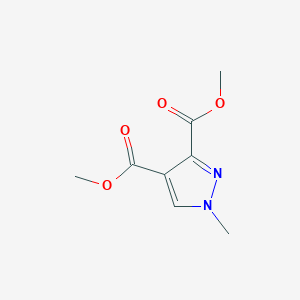

dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate

CAS No.:

Cat. No.: VC14643635

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O4 |

|---|---|

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | dimethyl 1-methylpyrazole-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C8H10N2O4/c1-10-4-5(7(11)13-2)6(9-10)8(12)14-3/h4H,1-3H3 |

| Standard InChI Key | UEOFOGOSWQPHSS-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C(=N1)C(=O)OC)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₈H₁₀N₂O₄, corresponds to a pyrazole ring with three substituents:

-

1-Methyl group at the pyrazole nitrogen (N1 position).

-

Methyl ester groups at the 3- and 4-positions of the ring.

| Property | Value |

|---|---|

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | Dimethyl 1-methylpyrazole-3,4-dicarboxylate |

| SMILES | CN1C=C(C(=N1)C(=O)OC)C(=O)OC |

| InChI Key | UEOFOGOSWQPHSS-UHFFFAOYSA-N |

The planar geometry of the pyrazole ring facilitates conjugation, enhancing stability and reactivity .

Crystallographic Insights

X-ray diffraction studies of analogs reveal:

-

Intramolecular hydrogen bonds between carbonyl oxygen and adjacent hydrogen atoms (O—H⋯O) .

-

Intermolecular interactions such as C—H⋯O bonds forming cyclic dimers (R²₂(10) motifs) .

-

π-π stacking between aromatic rings with centroid separations of ~3.8 Å .

For example, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (a structural analog) exhibits a torsion angle of 4.49° between the pyrazole ring and ester groups, indicating near-planarity .

Synthesis and Reaction Pathways

1,3-Dipolar Cycloaddition

The primary synthesis route involves 1,3-dipolar cycloaddition between dimethyl acetylenedicarboxylate (DMAD) and 3-arylsydnones .

Mechanism:

-

Sydnone Preparation: 3-Arylsydnones are synthesized from N-aryl-N-nitrosoglycines .

-

Cycloaddition: DMAD reacts with sydnones, releasing CO₂ to form the pyrazole core.

-

Esterification: Methyl ester groups are introduced via methanol and thionyl chloride (SOCl₂) .

Example Reaction:

Alternative Esterification Methods

A direct esterification approach uses 3,5-pyrazoledicarboxylic acid and methanol in the presence of SOCl₂ :

Steps:

-

Acid Activation: SOCl₂ converts carboxylic acid groups to acyl chlorides.

-

Methanol Quenching: Acyl chlorides react with methanol to form methyl esters.

Yield: >99% under optimized conditions (0–80°C, 4 hours) .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogs shows:

-

Decomposition: Above 250°C, accompanied by CO₂ release.

Solubility and Reactivity

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | 45.2 |

| Dichloromethane | 22.8 |

| Water | <0.1 |

The ester groups undergo hydrolysis in basic conditions to form dicarboxylic acids :

Supramolecular Assembly and Crystal Engineering

Hydrogen-Bonding Networks

In crystalline states, molecules form:

Notable Example:

Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate exhibits disordered methoxycarbonyl groups (occupancy ratio 0.71:0.29), highlighting conformational flexibility .

Future Research Directions

Targeted Drug Design

-

Structure-Activity Relationships (SAR): Modifying ester groups to enhance blood-brain barrier penetration.

-

Hybrid Molecules: Conjugating pyrazole cores with known pharmacophores (e.g., fluoroquinolones).

Green Synthesis Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume